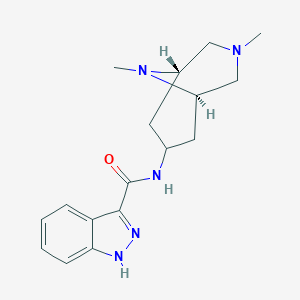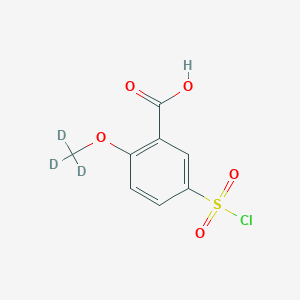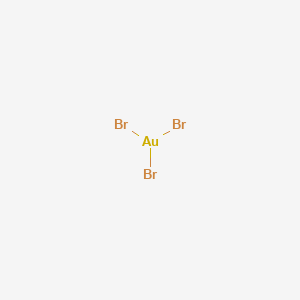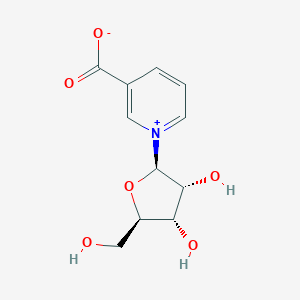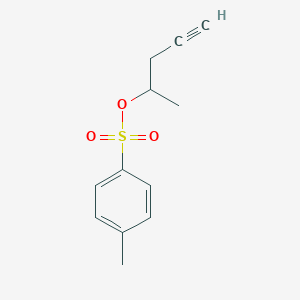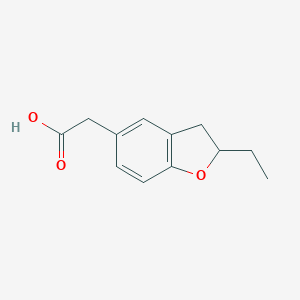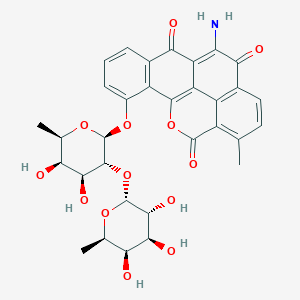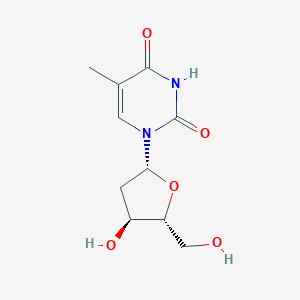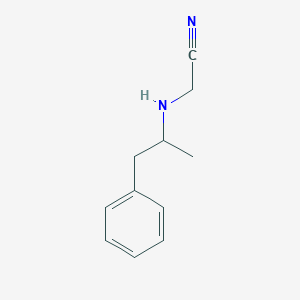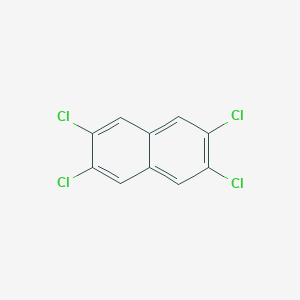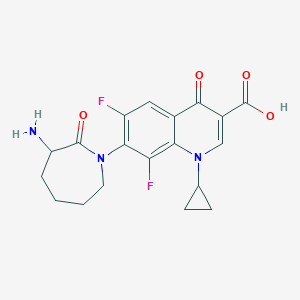
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA synthesis by binding to the DNA gyrase enzyme. This leads to the disruption of bacterial cell division and ultimately results in the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has low toxicity and does not have any significant physiological effects on the body. However, further studies are needed to fully understand the long-term effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- in lab experiments is its potent antibacterial activity, which makes it a suitable candidate for the development of new antibiotics. However, the limitations of this compound include its low solubility in water and its potential toxicity to non-target organisms.
Direcciones Futuras
There are several future directions for the research and development of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-. These include the development of new derivatives of this compound with improved solubility and potency, the investigation of its potential applications in the treatment of viral infections, and the exploration of its potential as a new class of herbicides.
Conclusion:
In conclusion, 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with unique properties that make it a potential candidate for the development of new drugs and herbicides. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- can be achieved using various methods. One of the most common methods involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-aminohexahydro-2-oxo-1H-azepine in the presence of a suitable catalyst.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propiedades
Número CAS |
151895-29-3 |
|---|---|
Nombre del producto |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Fórmula molecular |
C19H19F2N3O4 |
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
7-(3-amino-2-oxoazepan-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F2N3O4/c20-12-7-10-15(24(9-4-5-9)8-11(17(10)25)19(27)28)14(21)16(12)23-6-2-1-3-13(22)18(23)26/h7-9,13H,1-6,22H2,(H,27,28) |
Clave InChI |
BRNUZUNBOKFZOX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canónico |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Sinónimos |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)- 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



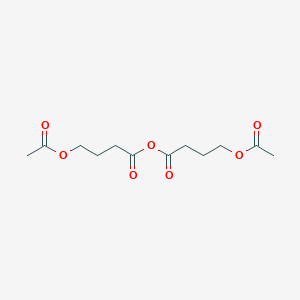
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
